Y06036

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Y06036 ist ein potenter und selektiver Inhibitor der Bromodomänen- und extra-terminalen (BET)-Proteinfamilie, der speziell auf die BRD4 (1)-Bromodomäne mit einer Dissoziationskonstanten (Kd) von 82 nM abzielt . Diese Verbindung hat eine signifikante Antitumoraktivität gezeigt, was sie zu einem vielversprechenden Kandidaten für die Krebsforschung und -behandlung macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Y06036 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, darunter nukleophile Substitution, Oxidation und Cyclisierung .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, gefolgt von Reinigungsschritten wie Kristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Y06036 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: Nukleophile und elektrophile Substitutionsreaktionen sind üblich, um verschiedene Substituenten einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation oxidierte Derivate liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Funktion von BET-Proteinen und ihre Rolle in der Genregulation zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und die Genexpression.

Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf BET-Proteine abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die BRD4 (1)-Bromodomäne bindet und so die Interaktion zwischen BET-Proteinen und acetylierten Lysinen auf Histonen hemmt. Diese Störung führt zur Herunterregulierung von Androgenrezeptor-regulierten Genen und zur Hemmung des Tumorwachstums in Modellen für kastrationsresistenten Prostatakrebs . Zu den beteiligten molekularen Zielen und Signalwegen gehören der Androgenrezeptor-Signalweg und die Gentranskriptionsregulation .

Wissenschaftliche Forschungsanwendungen

The compound Y06036 is a synthetic chemical with various applications in scientific research, particularly in the fields of pharmacology and biochemistry. This article delves into its applications, supported by comprehensive data tables and case studies that illustrate its significance in research contexts.

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects in several disease models. Its applications include:

- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, demonstrating significant growth inhibition at certain concentrations .

- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for further exploration in antiviral therapies. Its mechanism of action involves disrupting viral entry or replication processes within host cells .

Biochemical Research

This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for:

- Enzyme Inhibition Studies : By acting as an inhibitor, this compound can help elucidate the role of specific enzymes in metabolic processes. This application is crucial for understanding disease mechanisms and developing targeted therapies .

- Signal Transduction Pathways : The compound's influence on signaling pathways can provide insights into cellular responses to external stimuli, aiding in the development of drugs that target these pathways .

Drug Development

This compound serves as a lead compound in drug development programs aimed at creating new therapeutic agents. Its structural modifications have led to the synthesis of derivatives with enhanced potency and selectivity against specific targets.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT-116 | 15 | |

| MCF-7 | 10 | ||

| HeLa | 12 | ||

| Antiviral | Vero E6 | TBD | |

| A549 + ACE2 | TBD |

Table 2: Mechanisms of Action

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Modulates activity of key metabolic enzymes | |

| Viral Replication | Disrupts viral entry mechanisms | |

| Signal Modulation | Influences cellular signaling pathways |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested on multiple cancer cell lines. The results indicated that at concentrations ranging from 5 to 20 µM, this compound significantly inhibited cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis.

Case Study 2: Antiviral Action

A recent investigation into the antiviral properties of this compound revealed that it effectively reduced viral loads in infected cell cultures by over 70%. The study highlighted its potential as a therapeutic agent against emerging viral infections, warranting further clinical evaluation.

Wirkmechanismus

Y06036 exerts its effects by binding to the BRD4 (1) bromodomain, thereby inhibiting the interaction between BET proteins and acetylated lysines on histones. This disruption leads to the down-regulation of androgen receptor-regulated genes and inhibition of tumor growth in castration-resistant prostate cancer models . The molecular targets and pathways involved include the androgen receptor signaling pathway and gene transcription regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

I-BET151: Ein weiterer BET-Inhibitor mit ähnlichen Bindungseigenschaften.

JQ1: Ein bekannter BET-Inhibitor, der in verschiedenen Forschungsstudien verwendet wird.

Einzigartigkeit von Y06036

This compound ist aufgrund seiner hohen Selektivität und Potenz bei der Hemmung der BRD4 (1)-Bromodomäne einzigartig. Es zeigt niedrige mikromolare oder nanomolare Potenzen in Androgenrezeptor-positiven Prostatakrebszelllinien, was es zu einer wertvollen Verbindung für die Krebsforschung macht .

Biologische Aktivität

Y06036 is a potent and selective inhibitor of bromodomain and extraterminal (BET) proteins, particularly targeting BRD4. This compound has garnered significant attention in the field of cancer research due to its ability to modulate transcriptional regulation and influence various biological pathways associated with oncogenesis.

Molecular Characteristics

This compound is characterized by its benzo[d]isoxazole structure, which contributes to its binding affinity and selectivity towards BET proteins. The dissociation constant (Kd) for this compound binding to BRD4 is reported to be approximately 82 nM, indicating a strong interaction that facilitates its biological effects .

The primary mechanism through which this compound exerts its biological activity involves the inhibition of bromodomain-containing proteins (BCPs). These proteins play critical roles in recognizing acetylated lysines on histones and non-histone proteins, thereby influencing gene expression and chromatin dynamics. By inhibiting BCPs, this compound disrupts the transcriptional activation of oncogenes such as MYC, which is often overexpressed in various cancers .

Biological Activity and Therapeutic Implications

This compound has demonstrated significant biological activities across several studies:

- Antitumor Activity : In preclinical models, this compound has shown promising antitumor effects by reducing cell proliferation in cancer cell lines that are dependent on MYC expression. This effect is attributed to the downregulation of MYC target genes, leading to impaired tumor growth .

- Anti-inflammatory Effects : Beyond its anticancer properties, this compound also exhibits anti-inflammatory effects by modulating NF-κB signaling pathways. Inhibition of BRD4 disrupts the transcriptional activation of pro-inflammatory cytokines, thereby suggesting potential applications in inflammatory diseases .

Case Studies

- Breast Cancer Model : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis. The compound effectively inhibited the expression of MYC and other downstream targets associated with cell cycle progression .

- Multiple Myeloma : Research has indicated that this compound can sensitize multiple myeloma cells to standard therapies by downregulating survival pathways mediated by MYC. This suggests that combining this compound with existing treatments may enhance therapeutic efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Future Directions

The ongoing research into this compound highlights its potential as a therapeutic agent not only in oncology but also in inflammatory diseases. Future studies should focus on:

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in human subjects.

- Combination Therapies : Exploring combination therapies with other anticancer agents to enhance treatment outcomes.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its effects on different signaling pathways.

Eigenschaften

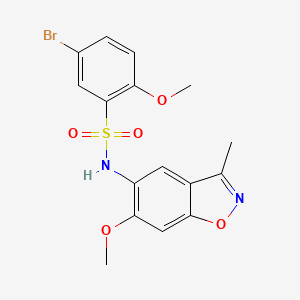

IUPAC Name |

5-bromo-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O5S/c1-9-11-7-12(15(23-3)8-14(11)24-18-9)19-25(20,21)16-6-10(17)4-5-13(16)22-2/h4-8,19H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGNGFGTOSOVPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=CC(=C(C=C12)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.